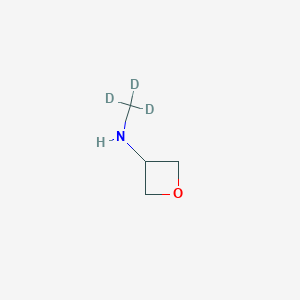

N-Trideuteromethyloxetan-3-amine

Übersicht

Beschreibung

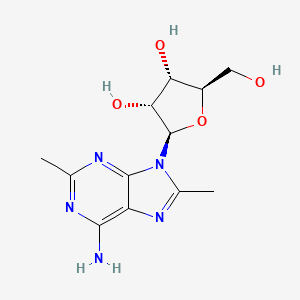

N-Trideuteromethyloxetan-3-amine is a chemical compound used as a synthetic intermediate in the pharmaceutical industry. It has a molecular formula of C4H9NO and a molecular weight of 90.14 g/mol .

Physical And Chemical Properties Analysis

Amines, including N-Trideuteromethyloxetan-3-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The boiling points and solubility of amines can vary depending on whether they are primary, secondary, or tertiary .Wissenschaftliche Forschungsanwendungen

Aminoalkyl Radicals as Halogen-Atom Transfer Agents

Aminoalkyl radicals, derived from simple amines, have shown promise as halogen-atom transfer agents for the activation of alkyl and aryl halides. This approach facilitates the generation of new alkyl radicals that can undergo various transformations, including deuteration and couplings such as alkylation, allylation, and olefination. The utility of amines in replacing conventional reagents like trialkyltin compounds for the homolytic activation and functionalization of halocarbons presents a safer and more efficient methodology in organic synthesis (Constantin et al., 2020).

Direct Synthesis of Amides

The direct amidation of carboxylic acids with amines using B(OCH2CF3)3 as a reagent represents a significant advancement in the synthesis of amides. This method eliminates the need for aqueous workup or chromatography, simplifying the purification process through filtration. The process is effective for N-protected amino acids with both primary and secondary amines, exhibiting very low levels of racemization. This development offers a straightforward and efficient pathway for amide synthesis in organic chemistry (Lanigan, Starkov, & Sheppard, 2013).

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

The development of convenient and cost-effective methods for synthesizing N‐methyl‐ and N‐alkylamines is crucial given their extensive use in research and industry. A novel reductive amination process using nitrogen‐doped, graphene‐activated Co3O4‐based catalysts has been reported. This method allows for the selective synthesis of various N‐methyl‐ and N‐alkylamines, including amino acid derivatives and existing drug molecules, starting from nitroarenes or amines and formaldehyde or aldehydes. This approach highlights the potential of earth-abundant metal-based catalysts in the synthesis and functionalization of amines (Senthamarai et al., 2018).

N-Methylation and Trideuteromethylation of Amines

A new reduction of carbamates to N-methyl amines has been introduced, facilitated by magnesium-catalyzed reduction. This process is applicable to both cyclic and linear carbamates, including N-Boc protected amines, leading to the formation of N-methyl amines and amino alcohols. The method is extendable to the creation of N-trideuteromethyl labeled amines, underscoring its significance in the synthesis of biologically active molecules where isotopic labeling is required (Magre, Szewczyk, & Rueping, 2020).

Zukünftige Richtungen

While specific future directions for N-Trideuteromethyloxetan-3-amine are not mentioned in the search results, research into the use of amines, particularly in the field of biocatalysis, is ongoing . For instance, imine reductases, which catalyze the asymmetric reduction of various imines to the corresponding amine products, have been a topic of intense research . This suggests potential future directions for the use of amines like N-Trideuteromethyloxetan-3-amine in the development of new pharmaceuticals and other products.

Eigenschaften

IUPAC Name |

N-(trideuteriomethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXJPRSYHSLHK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trideuteromethyloxetan-3-amine | |

CAS RN |

1403767-20-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)

![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)

![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)